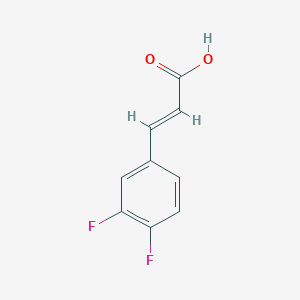

trans-3,4-Difluorocinnamic acid

Beschreibung

trans-3,4-Difluorocinnamic acid (CAS: 112897-97-9) is a fluorinated derivative of cinnamic acid with the molecular formula C₉H₆F₂O₂ and a molecular weight of 184.14 g/mol . It is characterized by fluorine atoms at the 3 and 4 positions on the benzene ring and a trans-configuration of the double bond in the acrylic acid moiety. This compound is notable for its applications in medicinal chemistry, including its role as a tyrosinase inhibitor and its use in antigen-adjuvant conjugates for enhancing vaccine efficacy . Physicochemical properties include a melting point of 193–198°C, boiling point of 281.3°C, and moderate water solubility due to its polar functional groups .

Eigenschaften

IUPAC Name |

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBOHZQZTWAEHJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347531 | |

| Record name | trans-3,4-Difluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112897-97-9 | |

| Record name | 3,4-Difluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112897979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-Difluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3,4-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The Heck reaction, conducted under Jeffrey conditions, facilitates the coupling of 1-bromo-3,4-difluorobenzene with butyl acrylate. Key parameters include:

| Parameter | Value |

|---|---|

| Palladium catalyst | 0.01–0.02 mol% Pd |

| Phase-transfer catalyst | 0.1 equivalents |

| Base | Organic base (e.g., triethylamine) |

| Temperature | 80–100°C |

| Reaction time | 30–60 minutes |

| Yield (ester) | 94.4% (GC assay) |

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by alkene insertion and reductive elimination to form the trans-configured cinnamate. The use of a phase-transfer catalyst (PTC) enhances reaction efficiency by facilitating the transport of ionic species between organic and aqueous phases, enabling milder conditions compared to traditional Heck protocols.

Step 1: Synthesis of Butyl-3,4-Difluorocinnamate

A mixture of 1-bromo-3,4-difluorobenzene (1.0 equiv), butyl acrylate (1.05 equiv), palladium acetate (0.01 mol%), and triethylamine (1.5 equiv) in toluene is heated to 80°C for 30 minutes. The reaction is monitored by gas chromatography (GC), with completion indicated by >94% conversion. Post-reaction, the mixture is cooled, diluted with water, and extracted with toluene. The organic layer is washed with 1M HCl and water, then concentrated under reduced pressure to yield the ester as a pale-yellow oil.

Step 2: Hydrolysis to this compound

The ester is hydrolyzed using 2M NaOH in ethanol at 80°C for 2 hours. Acidification with 2M sulfuric acid precipitates the crude acid, which is filtered, washed, and dried to afford a white crystalline solid. Key metrics include:

| Parameter | Value |

|---|---|

| Hydrolysis temperature | 80°C |

| Hydrolysis time | 2 hours |

| Final pH | 2.0 |

| Yield (acid) | 96% (14.7 g from 20 g ester) |

| Purity (GC assay) | 99.8% |

Optimization and Process Efficiency

The patented method addresses critical limitations of earlier synthetic routes, such as excessive catalyst usage and low yields. Comparative advantages include:

-

Reduced Palladium Loading : Traditional methods required 0.05–5.0 mol% Pd, whereas this process uses only 0.01–0.02 mol%, lowering costs and simplifying purification.

-

Minimal PTC Usage : Prior art necessitated 1.0–2.5 equivalents of PTC, but this protocol achieves optimal results with 0.1 equivalents.

-

Stoichiometric Acrylate : Only 1.05 equivalents of butyl acrylate are needed, avoiding large excesses and reducing waste.

These optimizations collectively enhance the atom economy and sustainability of the synthesis.

Physicochemical Characterization

Commercial suppliers provide critical data on the compound’s physical properties, essential for handling and application:

| Property | Value |

|---|---|

| Melting point | 194–196°C |

| Boiling point | 281.3±25.0°C (predicted) |

| Density | 1.3056 g/cm³ (estimated) |

| Solubility | DMSO, ethanol, toluene |

| Storage conditions | -80°C (6 months), -20°C (1 month) |

The compound’s low aqueous solubility necessitates the use of organic solvents for stock solutions. Suppliers recommend preparing 10 mM solutions in DMSO, with aliquots stored at -80°C to prevent degradation.

Industrial and Research Applications

While the primary use of this compound remains in research settings, its structural features suggest potential in:

-

Pharmaceutical intermediates : Fluorine atoms enhance metabolic stability and bioavailability, making the compound valuable for drug discovery.

-

Materials science : The conjugated π-system and fluorine substituents could enable applications in organic electronics or liquid crystals.

Analyse Chemischer Reaktionen

Types of Reactions: trans-3,4-Difluorocinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of difluorobenzoic acids.

Reduction: Formation of difluorobenzyl alcohols.

Substitution: Formation of various substituted cinnamic acids.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Synthesis of Pharmaceuticals

- Isoquinolone Derivatives : trans-3,4-Difluorocinnamic acid serves as a precursor in the synthesis of substituted isoquinolones via Curtius rearrangement. These isoquinolones exhibit significant activity as 5-HT antagonists, which are useful in anticancer treatments with an infective dose ID of 0.35 μg/kg .

- Psammaplin A Derivatives : The compound is utilized in synthesizing psammaplin A derivatives that act as radiosensitizers for human lung cancer. These derivatives demonstrate a potency of 16.14 μM, indicating their potential effectiveness in enhancing the efficacy of radiotherapy .

- Anti-Cancer Research

- Biochemical Research

Case Study 1: Radiosensitization in Lung Cancer

In a study published by Lee et al., this compound was modified to create novel radiosensitizers for lung cancer treatment. The study highlighted the compound's ability to enhance the sensitivity of cancer cells to radiation therapy, potentially improving treatment outcomes .

Case Study 2: Development of Isoquinolone-Based Anticancer Agents

Research focused on the synthesis of isoquinolone derivatives from this compound revealed promising anticancer properties. These derivatives were shown to inhibit tumor growth in preclinical models, supporting their further development as therapeutic agents .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of trans-3,4-difluorocinnamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to desired biological effects . For example, in cancer treatment, it may inhibit the activity of certain enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cinnamic Acid Derivatives

Structural and Functional Differences

The biological activity of cinnamic acid derivatives is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of trans-3,4-difluorocinnamic acid with key analogs:

Table 1: Structural and Functional Comparison

Structure-Activity Relationships (SAR)

Fluorine vs. Hydroxyl Groups :

Fluorination at positions 3 and 4 in this compound enhances tyrosinase inhibition (IC₅₀ = 0.45 μM) compared to caffeic acid (IC₅₀ = 12.8 μM), likely due to fluorine's strong electronegativity and small atomic radius, which improves binding to the enzyme's active site . In contrast, hydroxyl groups in caffeic acid contribute to antioxidant activity via radical scavenging but reduce tyrosinase affinity .Methoxy vs. Fluoro Substituents :

Methoxy groups in trans-3,4-dimethoxycinnamic acid reduce xanthine oxidase inhibition compared to p-coumaric acid (4-OH), as seen in . Methoxy substituents are bulkier and electron-donating, which may hinder enzyme interaction compared to the electron-withdrawing fluorine .- No significant data exists for this isomer, highlighting the importance of substituent positioning .

Physicochemical Properties

Table 2: Physicochemical Comparison

Biologische Aktivität

Trans-3,4-difluorocinnamic acid (trans-3,4-DFCA), an organic compound with the molecular formula and a molecular weight of 184.14 g/mol, has garnered attention for its notable biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications through detailed analysis and case studies.

Chemical Structure and Properties

Trans-3,4-DFCA is characterized by its trans configuration around the double bond of the cinnamic acid structure, enhanced by the presence of two fluorine substituents. These features contribute to its unique chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry.

Anti-inflammatory Properties

Research indicates that trans-3,4-DFCA exhibits significant anti-inflammatory effects. It has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, studies have demonstrated that trans-3,4-DFCA acts as a competitive inhibitor of tyrosinase, an enzyme implicated in melanin biosynthesis and inflammation. The compound's IC50 value for tyrosinase inhibition is approximately 0.78 mM .

Anticancer Potential

Trans-3,4-DFCA has also been investigated for its anticancer properties. The compound's structure allows it to interact with various biological targets, potentially influencing cancer cell proliferation and apoptosis. Preliminary studies suggest that it may affect metabolic pathways related to cancer progression.

The biological activity of trans-3,4-DFCA can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned, trans-3,4-DFCA inhibits tyrosinase activity, which is crucial in regulating melanin production and may play a role in skin cancer development.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses and cancer signaling pathways.

- Fluorine Substituents : The presence of fluorine enhances the compound's reactivity and interaction with biological systems, potentially increasing its efficacy as a therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Cinnamic Acid | No fluorine substituents | Antioxidant properties |

| 3-Fluorocinnamic Acid | One fluorine substituent | Anti-inflammatory effects |

| 3,4-Dichlorocinnamic Acid | Two chlorine substituents | Antimicrobial properties |

| trans-2-Fluorocinnamic Acid | Trans configuration; one fluorine | Potential anticancer activity |

| This compound | Two fluorine substituents | Anti-inflammatory and anticancer effects |

The dual fluorine substituents in trans-3,4-DifCA enhance its reactivity compared to other derivatives, making it particularly valuable in medicinal chemistry applications.

Case Studies and Research Findings

Several studies have explored the biological activity of trans-3,4-DifCA:

- Tyrosinase Inhibition Study : A study published in PMC demonstrated that trans-3,4-DifCA effectively inhibits both monophenolase and diphenolase activities of tyrosinase. The findings suggest that this compound could be used as a therapeutic agent for conditions related to abnormal melanin production .

- Anticancer Activity Assessment : In vitro studies have indicated that trans-3,4-DifCA can induce apoptosis in cancer cell lines through modulation of specific signaling pathways. Further research is needed to elucidate the exact mechanisms involved .

Q & A

Q. What are the established synthesis routes and characterization methods for trans-3,4-Difluorocinnamic Acid?

- Methodological Answer : Synthesis typically involves condensation reactions between fluorinated benzaldehydes and malonic acid derivatives under acidic or basic conditions. For example, the Knoevenagel condensation is widely used. Post-synthesis purification often employs recrystallization or HPLC. Characterization includes:

- GC analysis for purity assessment (>98% purity confirmed by GC) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the trans-configuration and fluorine substitution pattern.

- Melting point determination (reported range: 204–205°C) .

Always cross-validate with elemental analysis and mass spectrometry for molecular weight confirmation (184.14 g/mol) .

Q. What are the key physicochemical properties and optimal storage conditions?

- Methodological Answer : Critical properties include:

Q. How is purity assessed, and what analytical techniques resolve impurities?

- Methodological Answer :

- GC with flame ionization detection (FID) is standard for quantifying organic impurities (>98% purity threshold) .

- HPLC-MS identifies non-volatile byproducts (e.g., cis-isomers or incomplete reaction intermediates).

- Thermogravimetric analysis (TGA) monitors thermal stability during storage .

Advanced Research Questions

Q. How does fluorination position (3,4 vs. 3,5) influence biological activity in drug design?

- Methodological Answer :

- Design comparative assays using trans-3,4-difluoro and trans-3,5-difluoro analogs (see structural analogs in ).

- Test in antigen-adjuvant conjugate systems to evaluate immune activation (e.g., cytokine profiling in dendritic cells) .

- Computational modeling (e.g., DFT or molecular docking) can predict electronic effects of fluorine substitution on binding affinity.

Q. How can researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Perform accelerated stability studies under varying pH/temperature conditions, monitored via HPLC .

- Cross-reference with NIST data for fluorinated benzoic acid analogs (e.g., 3,5-Difluorobenzoic acid ).

Q. What role does this compound play in metabolic engineering for "unnatural" flavonoid synthesis?

- Methodological Answer :

- Use E. coli engineered with phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS) to incorporate this compound into flavonoid backbones .

- Optimize fermentation conditions (e.g., pH, induction timing) to maximize yield.

- Validate products via LC-MS/MS and compare bioactivity to natural flavonoids.

Data Contradictions and Validation

Q. How to resolve conflicting melting point reports for this compound?

- Methodological Answer :

- Reproduce synthesis and purification protocols from independent sources (e.g., TCI America vs. Shanghai Yangyang ).

- Use differential scanning calorimetry (DSC) to confirm phase transitions.

- Check for polymorphism via X-ray crystallography.

Applications in Advanced Systems

Q. Can this compound enhance antigen-adjuvant conjugates in vaccine research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.